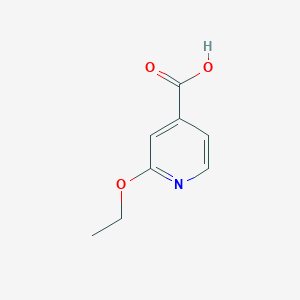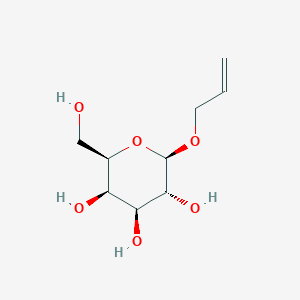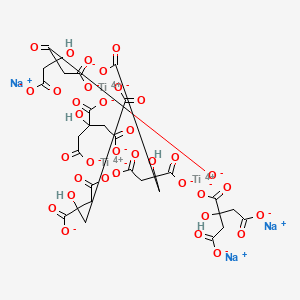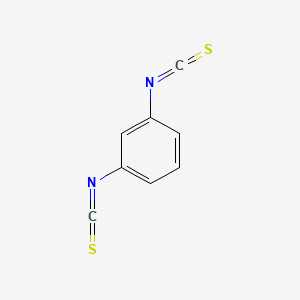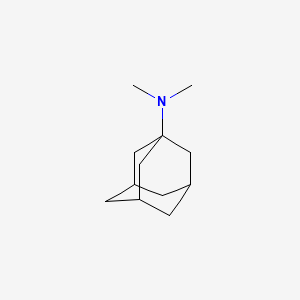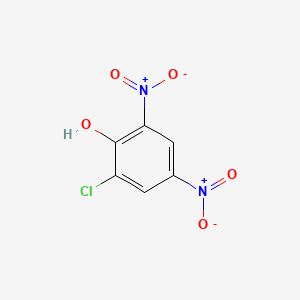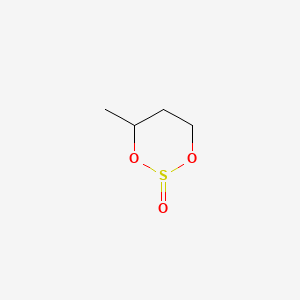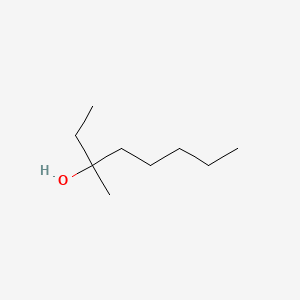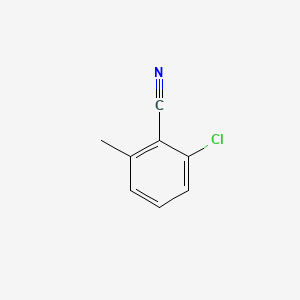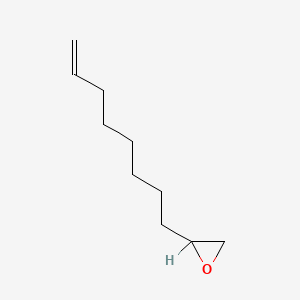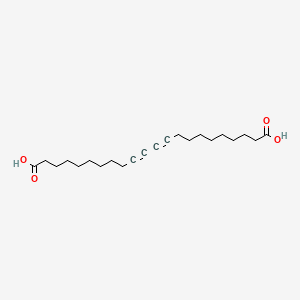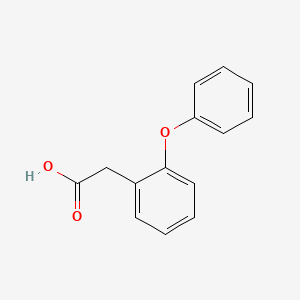
2-Phenoxyphenylacetic acid
Übersicht
Beschreibung
2-Phenoxyphenylacetic Acid, also known by its CAS Number 25563-02-4, is an organic compound with a molecular weight of 228.25 . It has a white to tan solid physical form .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyphenylacetic acid is C14H12O3 . The IUPAC name is (2-phenoxyphenyl)acetic acid .Physical And Chemical Properties Analysis
2-Phenoxyphenylacetic acid has a molecular weight of 228.24 . It is a solid at room temperature and should be stored at 4°C . The predicted melting point is 89-91°C, and the predicted boiling point is 370.23°C at 760 mmHg . The predicted density is 1.22 g/cm3, and the predicted refractive index is n20D 1.60 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
- Application Summary : Compounds derived from α-phenoxyphenylacetic acid can act as dual antagonists of endothelin and angiotensin II receptors.
- Results or Outcomes : These compounds show potential for the development of drugs for cardiovascular diseases.
Environmental Applications
- Application Summary : The decomposition of hydroxyphenylacetic acid, a compound structurally similar to 2-phenoxyphenylacetic acid, in wastewater treatment.
- Results or Outcomes : This research suggests potential environmental applications of 2-phenoxyphenylacetic acid in the degradation of pollutants.
Antioxidant Properties
- Application Summary : Derivatives of hydroxyphenylacetic acid possess antioxidant properties.
- Results or Outcomes : These findings indicate that 2-phenoxyphenylacetic acid could also exhibit similar antioxidant capabilities, useful in various fields like food preservation and pharmaceuticals.
Enzymatic and Biological Studies
- Application Summary : The biosynthesis and enzymatic aspects of phenolic acids provide insight into how 2-phenoxyphenylacetic acid might interact in biological systems.
- Results or Outcomes : These studies suggest potential for bioengineering applications.
Synthesis of Other Compounds
- Application Summary : 2-Phenoxyphenylacetic acid is a type of phenolic acid that is widely used as a starting material for the synthesis of many other compounds.
- Results or Outcomes : Its structure and properties make it an ideal candidate for use in drug design and development.
Chemical Research
- Application Summary : 2-Phenoxyphenylacetic acid is a type of phenolic acid that is widely used in chemical research .
- Results or Outcomes : Its structure and properties make it an ideal candidate for use in various chemical reactions .
Material Science
- Application Summary : 2-Phenoxyphenylacetic acid could potentially be used in the development of new materials due to its unique chemical structure .
- Results or Outcomes : The outcomes of such applications could lead to the development of new materials with unique properties .
Chemical Research
- Application Summary : 2-Phenoxyphenylacetic acid is a type of phenolic acid that is widely used in chemical research .
- Results or Outcomes : Its structure and properties make it an ideal candidate for use in various chemical reactions .
Material Science
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-phenoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWCQGGNKDBSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180257 | |
| Record name | 2-Phenoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylacetic acid | |
CAS RN |
25563-02-4 | |
| Record name | 2-Phenoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025563024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxyphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25563-02-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



